Avermectin B1a, also known as epi-averemectin B1a, is a potent natural compound derived from the fermentation of the soil bacterium Streptomyces avermitilis. It belongs to the family of avermectins, which are macrocyclic lactones with significant anthelmintic and insecticidal properties. Avermectin B1a is primarily utilized in agricultural and veterinary applications due to its efficacy against a wide range of pests and parasites.
The compound is produced by Streptomyces avermitilis, an actinomycete known for its ability to synthesize various bioactive metabolites. The production process involves complex biosynthetic pathways that convert simple precursors into the final avermectin products, including Avermectin B1a.
Avermectin B1a is classified as a macrocyclic lactone and falls under the category of antiparasitic agents. It is part of a broader group of avermectins, which includes other derivatives like ivermectin and abamectin. These compounds are recognized for their ability to disrupt neuromuscular transmission in invertebrates, leading to paralysis and death of target organisms.
The synthesis of Avermectin B1a involves several key steps:
The biosynthesis of avermectins involves polyketide synthases that catalyze the formation of the initial aglycone, followed by enzymatic modifications that yield the final product. Key enzymes include:
Avermectin B1a has a complex molecular structure characterized by a 16-membered lactone ring. Its chemical formula is , and it features multiple hydroxyl groups, which contribute to its biological activity.
Avermectin B1a participates in various chemical reactions that are crucial for its functionality:
The activation of chloride channels leads to hyperpolarization of neuronal membranes in insects, effectively disrupting their neuromuscular function.
Avermectin B1a exerts its effects primarily through:
Research indicates that Avermectin B1a is effective against various pests at low concentrations, demonstrating its potency as an insecticide and anthelmintic agent.
Avermectin B1a has several applications across different fields:
Post-polyketide modifications involve cytochrome P450 monooxygenases (CYPs) that structurally diversify the aglycone. AveE (CYP107Z1) catalyzes the furan ring formation between C6–C8a, a reaction requiring molecular oxygen and NADPH [1] [6]. This cyclization establishes the pentacyclic scaffold characteristic of mature avermectins [1]. The C5-ketoreductase AveF subsequently reduces the C5 carbonyl to a hydroxyl group, generating 5-oxo-avermectin aglycone [6]. Crucially, this reduction is stereoselective, producing the C5-(S) epimer in avermectin B1a, epi- [6] [9].
The epi- configuration at C5 is biologically significant, as it enhances binding affinity to invertebrate glutamate-gated chloride channels [6]. While AveF governs initial stereochemistry, non-enzymatic isomerization under physiological conditions (pH/temperature) can lead to epimerization at C5, forming the thermodynamically stable epi-isomer [6]. Biocatalytic studies on related CYPs (e.g., Ema1–17) reveal that substrate tunnel engineering can alter regioselectivity, suggesting potential for directed evolution to optimize C5 epimerization efficiency [8].
The divergence between "A" and "B" series avermectins hinges on the S-adenosylmethionine (SAM)-dependent methyltransferase AveD. This enzyme specifically methylates the C5 hydroxyl group of the B-series aglycone, converting avermectin B1a, epi- to A1a [2] [6]. AveD exhibits strict regiospecificity:
In B1a, epi- biosynthesis, AveD is suppressed or absent, allowing accumulation of the unmethylated C5-OH derivative [2]. This contrasts with the action of AveC, a dehydratase that isomerizes the C22–C23 bond, distinguishing "1" (Δ22,23) vs. "2" (Δ23,24) series compounds [6].
Glycosylation at C13 is critical for avermectin B1a, epi-'s bioactivity. The process involves oleandrosyl disaccharide synthesis followed by regioselective attachment:
Table 2: Enzymes Catalyzing Oleandrose Biosynthesis and Attachment
| Gene | Enzyme Function | Catalytic Reaction | Substrate/Product |
|---|---|---|---|
| aveBIII | dTDP-glucose synthase | Activates glucose-1-phosphate | Glucose-1-P → dTDP-glucose |
| aveBVI | dTDP-glucose 4,6-dehydratase | C4 deoxygenation & C6 reduction | dTDP-glucose → dTDP-4-keto-6-deoxyglucose |
| aveBIV | dTDP-hexose 3-C-methyltransferase | Transfers methyl group from SAM to C3 | dTDP-4-keto-6-deoxyglucose → dTDP-3-Me-4-keto-6-deoxyglucose |
| aveBVII | dTDP-ketosugar aminotransferase | Transamination at C4 (uncommon in oleandrose) | Not confirmed |
| aveBV | dTDP-4-ketosugar reductase | Reduces C4 keto group to hydroxyl | dTDP-3-Me-4-keto-6-deoxyglucose → dTDP-L-olivosyl |
| aveBII | C3 epimerase | Inverts stereochemistry at C3 | dTDP-L-olivosyl → dTDP-L-oleandrose |
| aveBI | Glycosyltransferase | Transfers L-oleandrose to aglycone C13-OH | dTDP-L-oleandrose + aglycone → avermectin monoglycoside |
Glycorandomization—the natural variation in sugar composition—arises from:
These mechanisms yield the bis-oleandrosyl disaccharide in avermectin B1a, epi-, enhancing solubility and target binding compared to non-glycosylated analogs [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6